1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine

Catalog No.
S887526
CAS No.
14044-29-2
M.F
C9H7Cl2N3
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine

CAS Number

14044-29-2

Product Name

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine

IUPAC Name

1-(2,4-dichlorophenyl)pyrazol-4-amine

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C9H7Cl2N3/c10-6-1-2-9(8(11)3-6)14-5-7(12)4-13-14/h1-5H,12H2

InChI Key

DFASVFRYOKAYQB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)N

1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is an organic compound characterized by a pyrazole ring substituted with a dichlorophenyl group at the first position and an amino group at the fourth position. Its molecular formula is C9H7Cl2N3, and it has notable structural features that contribute to its chemical and biological properties. The compound exhibits a folded molecular conformation with significant intramolecular hydrogen bonding, which influences its stability and reactivity .

Typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related structures.
  • Cyclization Reactions: The presence of the pyrazole moiety allows for cyclization reactions, potentially leading to more complex heterocycles.

These reactions are facilitated by the unique electronic properties imparted by the dichlorophenyl substituent, which can stabilize intermediates through resonance effects.

1-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine has been studied for its potential pharmacological activities. Compounds in this class have shown:

  • Antimicrobial Activity: Some derivatives exhibit significant inhibition against various bacterial strains.
  • Adenosine A1 Receptor Antagonism: This activity suggests potential applications in cardiovascular therapies due to the role of adenosine receptors in heart function .
  • Cytotoxicity: Certain studies indicate that pyrazole derivatives may possess cytotoxic properties against cancer cell lines, making them candidates for further investigation in cancer therapeutics .

The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine can be achieved through several methods:

  • Condensation Method: This involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole ring.
  • Substitution Reaction: Starting from 1H-pyrazol-4-amine, chlorination can introduce the dichlorophenyl group at the appropriate position.
  • Multicomponent Reactions: Recent advancements have introduced domino reactions that allow for more efficient synthesis by combining multiple reactants into one reaction vessel, yielding complex products in fewer steps .

The applications of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine span various fields:

  • Pharmaceuticals: As a lead compound in drug development targeting specific biological pathways.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity against pathogens.
  • Material Science: Investigated for its properties in developing novel materials with specific electronic or optical characteristics.

Interaction studies have focused on understanding how 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine interacts with biological targets:

  • Receptor Binding Studies: These studies assess how well the compound binds to specific receptors, such as adenosine receptors, which is crucial for understanding its pharmacological profile.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes related to disease pathways provides insights into its therapeutic potential.

Several compounds share structural similarities with 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-(2,4-Dichlorophenyl)-1H-pyrazol-5-aminePyrazole ring with dichlorophenyl groupExhibits different biological activity
5-AminopyrazoleAmino group at position 5Known for selective receptor antagonism
1-(Phenyl)-1H-pyrazol-4-aminePhenyl group instead of dichlorophenylDifferent electronic properties

These compounds illustrate variations in substitution patterns that influence their reactivity and biological activity.

XLogP3

2.5

Dates

Last modified: 08-16-2023

Explore Compound Types